

Spectroscopic Analysis of 3-(2-Nitrophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Nitrophenyl)propanoic acid

Cat. No.: B181183

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-(2-Nitrophenyl)propanoic acid**, a molecule of interest in various research and development applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Introduction

3-(2-Nitrophenyl)propanoic acid is a nitroaromatic carboxylic acid. Its chemical structure, consisting of a benzene ring substituted with a nitro group and a propanoic acid chain, gives rise to a unique spectral fingerprint. Understanding these spectral characteristics is crucial for its identification, purity assessment, and elucidation of its role in chemical and biological systems.

Spectral Data Summary

The following tables summarize the expected quantitative spectral data for **3-(2-Nitrophenyl)propanoic acid** based on typical values for its constituent functional groups.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet	1H	-COOH
~8.1	Doublet	1H	Ar-H (ortho to -NO ₂)
~7.7	Triplet	1H	Ar-H
~7.5	Triplet	1H	Ar-H
~7.4	Doublet	1H	Ar-H
~3.2	Triplet	2H	-CH ₂ -Ar
~2.8	Triplet	2H	-CH ₂ -COOH

Table 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~178	-COOH
~149	Ar-C-NO ₂
~137	Ar-C-CH ₂
~133	Ar-CH
~128	Ar-CH
~127	Ar-CH
~124	Ar-CH
~35	-CH ₂ -Ar
~30	-CH ₂ -COOH

Table 3: IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
3100-3000	Medium	C-H stretch (Aromatic)
2980-2850	Medium	C-H stretch (Aliphatic)
1710	Strong	C=O stretch (Carboxylic Acid)
1520	Strong	N-O asymmetric stretch (Nitro)
1350	Strong	N-O symmetric stretch (Nitro)
1450, 1400	Medium	C-C stretch (Aromatic)
1250	Medium	C-O stretch (Carboxylic Acid)
920	Broad	O-H bend (Carboxylic Acid)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
195	100	[M] ⁺ (Molecular Ion)
178	Moderate	[M-OH] ⁺
150	Moderate	[M-COOH] ⁺
136	Moderate	[M-NO ₂ -H] ⁺
120	Moderate	[C ₇ H ₆ NO] ⁺
92	Moderate	[C ₆ H ₄ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data.

NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of **3-(2-Nitrophenyl)propanoic acid** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

^1H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment is used.
- Spectral Width: Typically 0-16 ppm.
- Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
- Relaxation Delay: A delay of 1-5 seconds is used between scans.

^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.
- Spectral Width: Typically 0-220 ppm.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ^{13}C .
- Relaxation Delay: A delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, a small amount of **3-(2-Nitrophenyl)propanoic acid** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

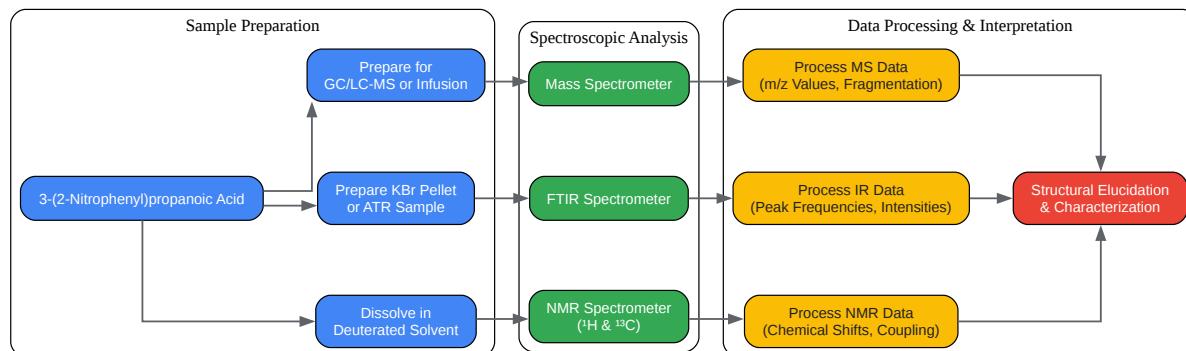
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

- Spectral Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.
- A background spectrum of the empty sample compartment (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).


Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Data Acquisition (EI mode):

- Ionization Energy: Typically 70 eV.
- Mass Range: Scanned over a range of m/z 50-500.
- Source Temperature: Maintained at a temperature sufficient to vaporize the sample without thermal decomposition (e.g., 200-250 °C).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-(2-Nitrophenyl)propanoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **3-(2-Nitrophenyl)propanoic acid**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3-(2-Nitrophenyl)propanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181183#spectral-data-for-3-2-nitrophenyl-propanoic-acid-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b181183#spectral-data-for-3-2-nitrophenyl-propanoic-acid-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com